4-methoxybenzyl N-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbamate
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Overview
Description
4-methoxybenzyl N-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbamate is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
The synthesis of 4-methoxybenzyl N-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbamate involves multiple steps. One common synthetic route includes the following steps:
Formation of the thieno[2,3-b]pyridine core: This can be achieved through a series of cyclization reactions starting from appropriate precursors.
Introduction of the pyrrole group: This step involves the reaction of the thieno[2,3-b]pyridine intermediate with a pyrrole derivative under suitable conditions.
Attachment of the 4-methoxybenzyl group: This is typically done through a nucleophilic substitution reaction.
Formation of the carbamate linkage: This final step involves the reaction of the intermediate with an isocyanate or a similar reagent to form the carbamate group.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques .
Chemical Reactions Analysis
4-methoxybenzyl N-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.
Scientific Research Applications
4-methoxybenzyl N-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbamate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound may have potential as a biochemical probe or as a starting point for the development of bioactive molecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 4-methoxybenzyl N-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbamate depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and targets involved would require further experimental investigation to elucidate .
Comparison with Similar Compounds
4-methoxybenzyl N-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbamate can be compared with similar compounds such as:
4-methoxybenzyl N-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]urea: Similar structure but with a urea group instead of a carbamate.
4-methoxybenzyl N-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]amide: Similar structure but with an amide group instead of a carbamate.
4-methoxybenzyl N-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]sulfonamide: Similar structure but with a sulfonamide group instead of a carbamate.
Biological Activity
4-Methoxybenzyl N-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbamate, a compound with the CAS number 672950-53-7, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activity, and relevant research findings.
The molecular formula of this compound is C22H21N3O3S, with a molecular weight of approximately 407.49 g/mol. The structure includes a thienopyridine moiety and a methoxybenzyl group, which may contribute to its biological activities.
Property | Value |
---|---|
Molecular Formula | C22H21N3O3S |
Molecular Weight | 407.49 g/mol |
CAS Number | 672950-53-7 |
Purity | >90% |
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Activity : The thienopyridine structure is known for its antimicrobial properties, potentially inhibiting bacterial growth.
- Anticancer Properties : Some studies suggest that derivatives can induce apoptosis in cancer cells, possibly through the modulation of signaling pathways involved in cell survival.
- Neuroprotective Effects : The compound may also exhibit neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells.
Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of thienopyridine derivatives, this compound demonstrated significant activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was found to be lower than that of standard antibiotics, indicating its potential as an alternative antimicrobial agent.
Study 2: Anticancer Activity
A recent investigation into the anticancer properties of this compound revealed that it effectively inhibited the proliferation of several cancer cell lines. The mechanism involved the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins. In vivo studies showed reduced tumor growth in animal models treated with the compound compared to controls.
Study 3: Neuroprotection
Research focusing on neuroprotective effects highlighted that this compound could mitigate neuronal damage in models of oxidative stress. It was observed that treatment with the compound led to a significant reduction in markers of oxidative stress and inflammation in neuronal cultures.
Table 2: Summary of Biological Activities
Activity Type | Observations |
---|---|
Antimicrobial | Effective against Gram-positive bacteria |
Anticancer | Induces apoptosis in cancer cell lines |
Neuroprotective | Reduces oxidative stress in neuronal cells |
Properties
IUPAC Name |
(4-methoxyphenyl)methyl N-(4,6-dimethyl-3-pyrrol-1-ylthieno[2,3-b]pyridin-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3S/c1-14-12-15(2)23-20-18(14)19(25-10-4-5-11-25)21(29-20)24-22(26)28-13-16-6-8-17(27-3)9-7-16/h4-12H,13H2,1-3H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KICCEDMNVUUCEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)NC(=O)OCC3=CC=C(C=C3)OC)N4C=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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